3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
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Overview
Description
3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a chromen-2-one core, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used in the modification of biopolymers like cellulose .
Mode of Action
The compound is a derivative of chromene and has photoactive properties . It can undergo light-triggered photodimerization . This photochemical activity can be used to control the properties of materials it is incorporated into, making it of interest in the design of smart materials .
Biochemical Pathways
Its photoactive properties suggest it could influence pathways related to light sensitivity and photochemical reactions .
Result of Action
The compound’s photoactive properties allow it to undergo light-triggered photodimerization . This can be used to control the properties of the materials it is incorporated into . The exact molecular and cellular effects would depend on the specific application and the other components of the system it is used in.
Action Environment
Environmental factors such as light exposure would significantly influence the action of this compound due to its photoactive properties . The efficacy and stability of the compound could also be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The propanoic acid moiety is introduced through an amidation reaction, where the chromen-2-one derivative reacts with 3-aminopropanoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antioxidant Activity: Exhibits antioxidant properties due to the chromen-2-one core.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Material Science: Incorporated into polymers for enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin: Shares the chromen-2-one core but lacks the additional functional groups.
Warfarin: A well-known anticoagulant with a similar core structure but different substituents.
Esculetin: Another chromen-2-one derivative with hydroxyl groups at different positions.
Uniqueness
Functional Groups: The presence of the ethyl, methyl, and propanoic acid groups distinguishes it from other chromen-2-one derivatives.
Biological Activity: Exhibits a unique combination of biological activities due to its specific structure.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUZAWYZFWVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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